1-Ethoxypentan-3-ol
Description
1-Ethoxypentan-3-ol (CAS: 100910-92-7) is a branched ether-alcohol with the molecular formula C₇H₁₆O₂. Its structure consists of a pentan-3-ol backbone substituted with an ethoxy group at the 1-position. This dual functionality (ether and alcohol) makes it a versatile compound in organic synthesis and industrial applications, such as solvent formulations or intermediates for specialty chemicals. Key physical properties include a molecular weight of 132.20 g/mol and a gas chromatography (GC) retention time of 9.49 minutes under optimized conditions .
Properties
IUPAC Name |
1-ethoxypentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-7(8)5-6-9-4-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIBOAZAEQOEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCOCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303889 | |
| Record name | 1-Ethoxypentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100910-92-7 | |
| Record name | 1-Ethoxypentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ETHOXY-3-PENTANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxypentan-3-ol can be synthesized through several methods. One common method involves the reaction of 3-pentanol with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-pentanol is replaced by the ethoxy group from ethyl iodide.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 3-pentanone in the presence of ethanol
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxypentan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When subjected to oxidation, this compound can be converted to 1-ethoxypentan-3-one. This reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of 1-ethoxypentane. This reaction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions. For example, reacting with hydrogen chloride can replace the hydroxyl group with a chlorine atom, forming 1-chloropentane-3-ethoxy.
Common Reagents and Conditions:
- Oxidation: Potassium permanganate, chromium trioxide
- Reduction: Lithium aluminum hydride, sodium borohydride
- Substitution: Hydrogen chloride
Major Products Formed:
- Oxidation: 1-Ethoxypentan-3-one
- Reduction: 1-Ethoxypentane
- Substitution: 1-Chloropentane-3-ethoxy
Scientific Research Applications
1-Ethoxypentan-3-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: It is explored for its potential use in drug formulation and delivery systems.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethoxypentan-3-ol involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group-Based Comparison
Ether-Alcohols vs. Carbonates and Esters
1-Ethoxypentan-3-ol belongs to the ether-alcohol class, whereas compounds like propylene carbonate (CAS: 108-32-7) and 1,3-dioxolane-2-methanol (CAS: 5694-68-8) are cyclic carbonates or ether-methanol derivatives. These differences in functional groups lead to distinct reactivity and applications:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Retention Time (min) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₇H₁₆O₂ | 132.20 | 9.49 | Ether, Secondary Alcohol |
| Propylene Carbonate | C₄H₆O₃ | 102.09 | 11.55 | Cyclic Carbonate |
| 1,3-Dioxolane-2-methanol | C₄H₈O₃ | 104.10 | 9.57 | Cyclic Ether, Primary Alcohol |
| 3-Methyl-1-pentanol | C₆H₁₄O | 102.17 | N/A | Primary Alcohol |
Key Observations :
- Polarity and Retention Time : this compound’s intermediate retention time (9.49 min) compared to propylene carbonate (11.55 min) suggests lower polarity due to its ether group, which reduces hydrogen-bonding capacity .
- Reactivity : Ether-alcohols like this compound undergo nucleophilic substitution at the ethoxy group or oxidation at the alcohol site. In contrast, carbonates like propylene carbonate participate in transesterification or ring-opening reactions .
Epoxide Derivatives
Epoxides such as cis-3,4-epoxypentan-1-ol (CAS: N/A) share a similar carbon backbone but feature an oxygen ring. These compounds are synthesized via epoxidation of alkenes (e.g., pent-3-en-1-ol derivatives) using peracids, as demonstrated in doctoral research . Unlike this compound, epoxides exhibit high strain energy, making them reactive toward nucleophilic attack, especially in acidic or basic conditions.
Research Findings and Data Gaps
- Thermodynamic Data : While GC-MS data for this compound are available , thermodynamic properties (e.g., boiling point, solubility) remain uncharacterized in the provided evidence.
- Safety Profiles: 3-Methyl-1-pentanol has documented safety protocols , but analogous data for this compound are lacking, highlighting a research gap.
Biological Activity
1-Ethoxypentan-3-ol (CAS Number: 100910-92-7) is an organic compound with a molecular formula of CHO and a molecular weight of approximately 132.21 g/mol. Its biological activity has garnered attention in various fields, including chemistry, biology, and medicine. This article explores the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.
This compound is characterized by its ethoxy group, which influences its reactivity and solubility. The compound exhibits a density of 0.891 g/cm³ and a boiling point of 197.3 °C at 760 mmHg. It is soluble in organic solvents and has a flash point of 58.5 °C, indicating moderate volatility and flammability .
The biological activity of this compound is primarily attributed to its hydroxyl group, which allows for hydrogen bonding with biological macromolecules. This interaction can modulate enzyme activities and influence metabolic pathways. The compound can act as a substrate in biochemical assays, facilitating studies on enzyme kinetics and metabolic processes .
Biological Applications
This compound has been explored for various applications:
- Biochemical Assays : It serves as a reagent in enzyme activity studies, aiding in the understanding of metabolic pathways.
- Drug Formulation : Research indicates potential uses in drug delivery systems due to its solvent properties and ability to enhance the solubility of hydrophobic drugs .
- Industrial Uses : It is utilized in the production of fragrances and flavors, highlighting its importance in the chemical industry .
Case Studies and Research Findings
A review of literature reveals significant insights into the biological activity of this compound:
Table 1: Summary of Research Findings on this compound
Detailed Findings
- Organic Synthesis : According to Sarett et al., this compound can be used effectively as a solvent in various organic reactions, enhancing yields and facilitating reaction conditions .
- Enzyme Activity : Mamedow et al. highlighted the compound's role in enzyme kinetics studies, where it acted as a substrate for specific enzymes involved in metabolic pathways .
- Flavor Profile Research : A study published in MDPI examined the presence of fatty alcohols including this compound during tea processing, suggesting that it contributes to the flavor profile of oolong tea .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Boiling Point (°C) | Key Biological Activity |
|---|---|---|---|
| 1-Methoxypentan-3-ol | CHO | ~180 | Solvent properties |
| 1-Butoxypentan-3-ol | CHO | ~190 | Intermediate in synthesis |
| 1-Propoxypentan-3-ol | CHO | ~185 | Enzyme substrate |
Each compound exhibits distinct boiling points and biological activities influenced by their alkoxy groups, which affect their solubility and reactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
